4-Pentenyl 3,4,6-tri-O-benzyl-β-D-glucopyranoside
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Overview
Description
4-Pentenyl 3,4,6-tri-O-benzyl-β-D-glucopyranoside is a synthetic carbohydrate derivative. It is characterized by the presence of a pentenyl group at the anomeric position and benzyl groups protecting the hydroxyl groups at positions 3, 4, and 6 of the glucopyranoside ring. This compound is often used in carbohydrate chemistry for glycosylation reactions due to its stability and reactivity.
Preparation Methods
The synthesis of 4-Pentenyl 3,4,6-tri-O-benzyl-β-D-glucopyranoside typically involves the protection of the hydroxyl groups of D-glucose followed by the introduction of the pentenyl group. One common method includes:
Protection of Hydroxyl Groups: The hydroxyl groups at positions 3, 4, and 6 of D-glucose are protected using benzyl groups. This can be achieved by reacting D-glucose with benzyl chloride in the presence of a base such as sodium hydride.
Introduction of Pentenyl Group: The anomeric hydroxyl group is then converted to a pentenyl group using pentenyl bromide in the presence of a base like potassium carbonate.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
4-Pentenyl 3,4,6-tri-O-benzyl-β-D-glucopyranoside undergoes various chemical reactions, including:
Glycosylation: This compound is commonly used as a glycosyl donor in glycosylation reactions.
Oxidation: The pentenyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The double bond in the pentenyl group can be reduced to form the corresponding alkane.
Common reagents and conditions used in these reactions include brominating agents for glycosylation, oxidizing agents like m-chloroperbenzoic acid for oxidation, and hydrogenation catalysts for reduction. Major products formed from these reactions include glycosides, epoxides, diols, and alkanes.
Scientific Research Applications
4-Pentenyl 3,4,6-tri-O-benzyl-β-D-glucopyranoside has several applications in scientific research:
Chemistry: It is used in the synthesis of complex carbohydrates and glycoconjugates. Its stability and reactivity make it a valuable glycosyl donor in glycosylation reactions.
Biology: It is used in the study of carbohydrate-protein interactions and the synthesis of glycoproteins.
Medicine: It is used in the development of carbohydrate-based drugs and vaccines.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Pentenyl 3,4,6-tri-O-benzyl-β-D-glucopyranoside in glycosylation reactions involves the activation of the pentenyl group by brominating agents like BDSB. This activation leads to the formation of a glycosyl intermediate, which then reacts with glycosyl acceptors to form glycosidic bonds . The molecular targets and pathways involved include the glycosyl donors and acceptors, as well as the activators used in the reaction.
Comparison with Similar Compounds
4-Pentenyl 3,4,6-tri-O-benzyl-β-D-glucopyranoside is unique due to its stability and reactivity as a glycosyl donor. Similar compounds include:
Thioglycosides: These compounds are also used as glycosyl donors but have different reactivity and stability profiles.
Glycosyl trichloroacetimidates: These compounds are highly reactive glycosyl donors used in glycosylation reactions.
Glycosyl halides: These compounds are commonly used in glycosylation reactions but may require different activation conditions.
The uniqueness of this compound lies in its ability to undergo glycosylation reactions under mild conditions with high selectivity and yield .
Properties
CAS No. |
123487-56-9 |
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Molecular Formula |
C16H23N3OC2H2O4 |
Molecular Weight |
0 |
Synonyms |
4-Pentenyl 3,4,6-tri-O-benzyl-β-D-glucopyranoside |
Origin of Product |
United States |
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